![molecular formula C14H13NO5 B3192292 2-(((Benzyloxy)carbonyl)amino)-2-(furan-2-yl)acetic acid CAS No. 61886-78-0](/img/structure/B3192292.png)
2-(((Benzyloxy)carbonyl)amino)-2-(furan-2-yl)acetic acid
Overview
Description
2-(((Benzyloxy)carbonyl)amino)-2-(furan-2-yl)acetic acid, also known as 2-BFA, is an organic compound derived from the benzyloxycarbonylamino-2-furan-2-ylacetic acid family of molecules. It is a versatile compound with a wide range of applications in both scientific research and industrial processes. In
Scientific Research Applications
Biological Activity and Drug Design Furan derivatives, including 2-(((Benzyloxy)carbonyl)amino)-2-(furan-2-yl)acetic acid, play a significant role in medicinal chemistry. They serve as structural units in bioactive molecules, influencing the development of drugs. The presence of the furan moiety in compounds is associated with a variety of pharmacological actions, making these derivatives valuable in drug design and discovery. Furan derivatives are utilized in the synthesis of nucleobases, nucleosides, and their analogues, demonstrating the importance of furan-2-yl substituents in the medicinal chemistry of purine and pyrimidine nucleobases, with applications in antiviral, antitumor, and other therapeutic areas (Ostrowski, 2022).
Chemical Synthesis and Material Science The application of furan derivatives extends beyond medicinal chemistry into material science and chemical synthesis. Arylmethylidenefuranones, for example, demonstrate the versatility of furan-based compounds in reactions with various nucleophiles, leading to the creation of a wide range of chemical entities. This adaptability underlines the potential of furan derivatives in synthesizing new materials and chemicals, highlighting their role in organic synthesis and the development of functional materials (Kamneva, Anis’kova, & Egorova, 2018).
Biotechnology and Sustainable Chemistry The transformation of biomass into valuable chemicals is a critical area of sustainable chemistry, where furan derivatives, including 2-(((Benzyloxy)carbonyl)amino)-2-(furan-2-yl)acetic acid, play a key role. These compounds can be derived from renewable resources, offering an eco-friendly alternative to traditional petrochemicals. The conversion of plant biomass into furan derivatives like 5-Hydroxymethylfurfural (HMF) and its further processing into fuels, solvents, and polymers showcases the potential of furan derivatives in supporting the transition towards a bio-based economy (Chernyshev, Kravchenko, & Ananikov, 2017).
Mechanism of Action
Mode of Action
The Cbz (carboxybenzyl) group in Cbz-2-amino-2-furanacetic acid is a protecting group used in organic synthesis . It protects amines as less reactive carbamates and is deprotected with hydrogenolysis . The mechanism involves the attack of the nucleophilic amine to the highly reactive chloroformate .
properties
IUPAC Name |
2-(furan-2-yl)-2-(phenylmethoxycarbonylamino)acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO5/c16-13(17)12(11-7-4-8-19-11)15-14(18)20-9-10-5-2-1-3-6-10/h1-8,12H,9H2,(H,15,18)(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKQGTYDVJBARBW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(C2=CC=CO2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80975888 | |
Record name | {[(Benzyloxy)(hydroxy)methylidene]amino}(furan-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80975888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(((Benzyloxy)carbonyl)amino)-2-(furan-2-yl)acetic acid | |
CAS RN |
6048-19-7 | |
Record name | {[(Benzyloxy)(hydroxy)methylidene]amino}(furan-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80975888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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